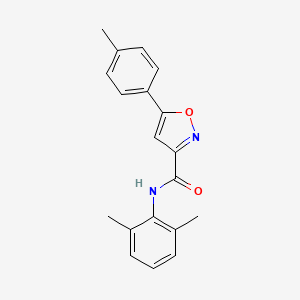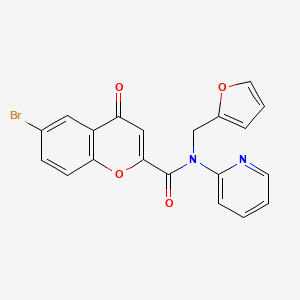![molecular formula C23H37N3O2 B11354610 2-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11354610.png)
2-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a butoxy group and a cyclohexylmethyl group linked to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 1-methylpiperazine with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 4-methyl-3-nitroaniline. This intermediate undergoes reduction with hydrazine hydrate over Raney nickel to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it has been studied for its potential to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia.
4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: Used in the treatment of angiotensin II-mediated diseases.
Uniqueness
What sets 2-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C23H37N3O2 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-butoxy-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C23H37N3O2/c1-3-4-18-28-21-11-7-6-10-20(21)22(27)24-19-23(12-8-5-9-13-23)26-16-14-25(2)15-17-26/h6-7,10-11H,3-5,8-9,12-19H2,1-2H3,(H,24,27) |
InChI Key |
DCCDRFGPTCDQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11354530.png)
![N-(3,5-Dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-YL]butanamide](/img/structure/B11354531.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11354534.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B11354539.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B11354540.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-ethoxybenzamide](/img/structure/B11354557.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11354565.png)


![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B11354580.png)
![2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11354582.png)
![N-cyclopentyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11354588.png)
![4-[(2-Chlorobenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11354594.png)
![Ethyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11354596.png)
